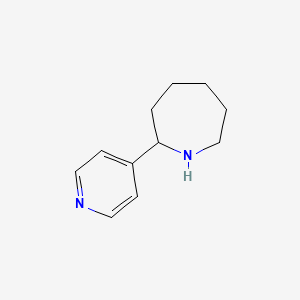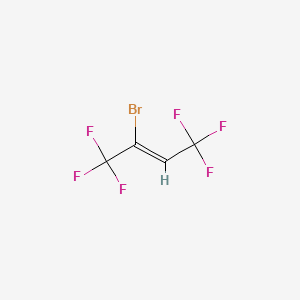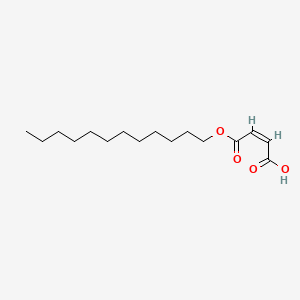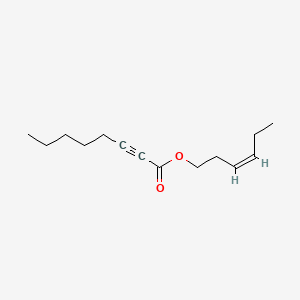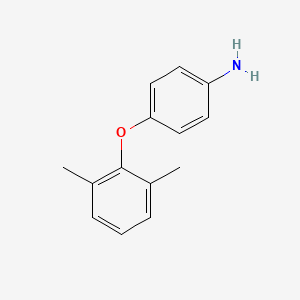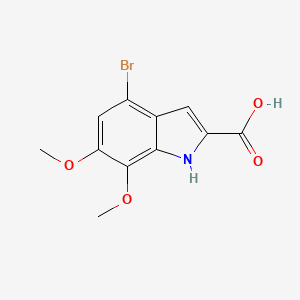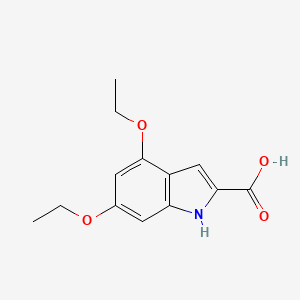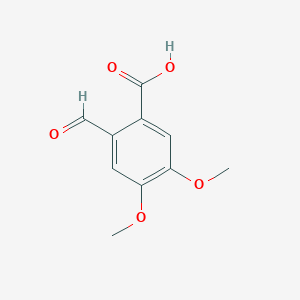
2-Formyl-4,5-dimethoxybenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, involves starting with commercially available precursors like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid. The process described in the second paper involves a six-step synthesis, including a condensation reaction followed by a Horner–Wadsworth–Emmons-type olefination and a hydrogenation step to achieve the final product . Although the exact synthesis of 2-Formyl-4,5-dimethoxybenzoic acid is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Formyl-4,5-dimethoxybenzoic acid, such as 2,6-dimethoxybenzoic acid, features a non-planar independent molecule with a synplanar conformation of the carboxy group. The presence of methoxy substituents can influence the planarity of the molecule, as seen in the first paper where the carboxy group is twisted away from the plane of the benzene ring due to the steric hindrance from the methoxy groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation, olefination, and hydrogenation. The olefination step is particularly noteworthy as it involves a Horner–Wadsworth–Emmons reaction, which is a method for forming carbon-carbon double bonds. The hydrogenation step is used to reduce the double bond, leading to a saturated molecule . These reactions could be relevant to the synthesis and reactivity of 2-Formyl-4,5-dimethoxybenzoic acid.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Formyl-4,5-dimethoxybenzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the presence of dimethoxy groups and a carboxylic acid moiety would suggest that the compound has polar characteristics and can participate in hydrogen bonding. The crystalline form of 2,6-dimethoxybenzoic acid, as mentioned in the first paper, suggests that similar compounds can exhibit polymorphism, which can affect their physical properties such as melting point and solubility .
Aplicaciones Científicas De Investigación
1. Synthesis, Characterization, Antioxidant, and Antibacterial Activities of New Benzamide Compounds
- Summary of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been widely used in medical, industrial, biological and potential drug industries .
- Methods of Application: The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
2. Yttrium and Heavy Lanthanide Complexes Synthesized with 2,4-Dimethoxybenzoic Acid
- Summary of Application: Yttrium and heavy lanthanide complexes were synthesized with 2,4-dimethoxybenzoic acid .
- Methods of Application: The thermal and spectral features of these complexes were studied .
- Results or Outcomes: The reduction of the intermediate HOBt ester is slow, and good .
3. Use of 2,5-Dimethoxybenzoic acid
- Summary of Application: 2,5-Dimethoxybenzoic acid is an intermediate used in the synthesis of the galbulimima alkaloid GB 13 .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis routes of 2-Formyl-4,5-dimethoxybenzoic acid
- Summary of Application: The source mentions the synthesis routes of 2-Formyl-4,5-dimethoxybenzoic acid.
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source.
5. Use of 2,5-Dimethoxybenzoic acid
- Summary of Application: 2,5-Dimethoxybenzoic acid is an intermediate used in the synthesis of the galbulimima alkaloid GB 13 .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis routes of 2-Formyl-4,5-dimethoxybenzoic acid
- Summary of Application: The source mentions the synthesis routes of 2-Formyl-4,5-dimethoxybenzoic acid.
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source.
Propiedades
IUPAC Name |
2-formyl-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXANNUKKXKKTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428346 | |
| Record name | 2-formyl-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4,5-dimethoxybenzoic acid | |
CAS RN |
490-63-1 | |
| Record name | 2-formyl-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

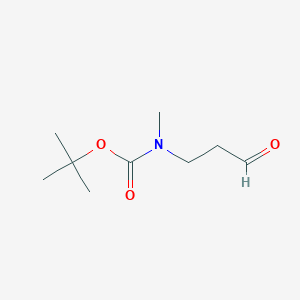
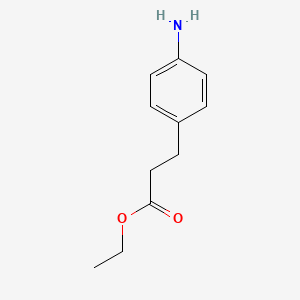
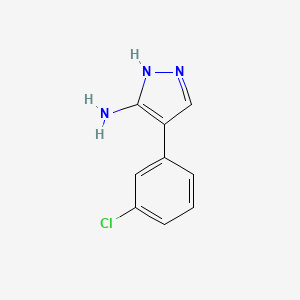
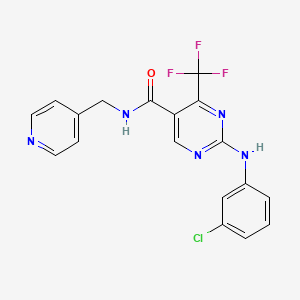
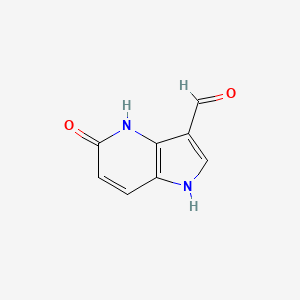
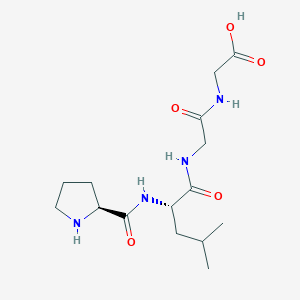
![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)
